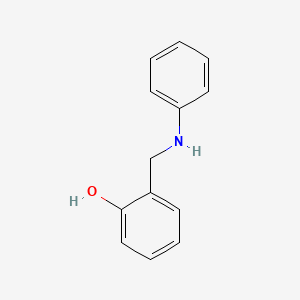

2-(Anilinomethyl)phenol

Beschreibung

Significance and Research Trajectory of 2-(Anilinomethyl)phenol Derivatives

The significance of this compound in research is largely attributed to its structural features: a phenolic hydroxyl group and a secondary amine linked by a methylene (B1212753) bridge. This arrangement allows it to act as a potent bidentate ligand, capable of forming stable complexes with a variety of metal ions. researchgate.net The research trajectory has evolved from fundamental synthesis and structural elucidation to the sophisticated design of derivatives for specific applications.

Early research focused on the synthesis and characterization of the molecule itself. Crystallographic studies have revealed that in the solid state, this compound can form centrosymmetric dimers through intermolecular O—H···N hydrogen bonds. researchgate.net The dihedral angle between the two benzene (B151609) rings is a key structural parameter that influences its coordination chemistry. researchgate.net

Subsequent research has explored the modification of the parent structure to tune its electronic and steric properties. The introduction of various substituents on either the aniline (B41778) or the phenol (B47542) ring has led to a vast library of derivatives. These modifications are crucial for modulating the properties of the resulting metal complexes and materials. For instance, related secondary amines are important starting materials for the synthesis of compounds like dithiocarbamates and dyes. semanticscholar.orgmdpi.com

Interdisciplinary Relevance in Contemporary Chemical Sciences

The versatility of the this compound scaffold has fostered its application across diverse fields of chemistry, including coordination chemistry, materials science, and medicinal chemistry.

Coordination Chemistry and Catalysis:

The ability of this compound and its derivatives to act as bidentate [N,O] ligands is central to their application in coordination chemistry. researchgate.net Metal complexes of these ligands have shown significant catalytic activity in a range of organic transformations. For example, palladium(II) complexes of related phenol derivatives have been utilized in C-H bond olefination reactions. nih.gov Similarly, nickel(II) complexes bearing derivatives of 2-(1H-Benzimidazol-2-yl)-phenol have demonstrated high activity as catalysts for ethylene (B1197577) oligomerization. wiley.com The catalytic performance is often influenced by the electronic and steric nature of the substituents on the ligand framework.

| Catalyst System | Reaction | Key Findings | Reference |

|---|---|---|---|

| Palladium(II) complexes with phenol derivatives | Ortho- and Meta-C–H Olefination | Demonstrated feasibility of directing C–H functionalization at positions distal to the coordinating group. | nih.gov |

| Nickel(II) complexes of 2-(1H-Benzimidazol-2-yl)-phenol derivatives | Ethylene Oligomerization | Complexes with chlorine substituents showed the highest activity (6600 Kg. mol−1 (Ni). h−1). | wiley.com |

| Dinuclear Aluminum Complexes with Phenolato Ligands | Ring-Opening Polymerization of ε-Caprolactone | Dinuclear complexes were found to be 2–8 times more active than their mononuclear counterparts, indicating metal center cooperation. | acs.org |

| Manganese(III) Schiff base complexes | Catalytic Oxidation of o-aminophenol | Complexes effectively catalyzed the oxidation to 2-aminophenoxazin-3-one. | nih.gov |

Materials Science:

In the realm of materials science, this compound derivatives are valuable precursors for the synthesis of high-performance polymers, particularly polybenzoxazines. researchgate.net Polybenzoxazines are a class of phenolic resins known for their excellent thermal stability, mechanical properties, and low water absorption. mdpi.com The synthesis of benzoxazine (B1645224) monomers often involves the reaction of a phenol, a primary amine, and formaldehyde (B43269). Derivatives of this compound can be used as stable intermediates in novel benzoxazine synthesis routes. researchgate.net The properties of the resulting polybenzoxazines, such as their crosslink density and thermal stability, can be tailored by introducing different substituents into the phenolic ring of the monomer. mdpi.com For instance, fluorine-substituted polybenzoxazines have shown significantly higher thermal stability. mdpi.com

| Monomer/Polymer System | Key Property Investigated | Observation | Reference |

|---|---|---|---|

| Polybenzoxazines from meta-substituted phenols | Crosslink Density and Thermal Stability | Meta-substituted isomers generally lead to higher crosslink densities and char yields compared to para-isomers. | mdpi.com |

| Fluorine-substituted polybenzoxazines | Thermal Stability | Showed significantly higher stability regardless of the substituent's position. | mdpi.com |

| 2-((Phenylamino)methyl)phenol (hPH-a) derived benzoxazine | Synthesis Intermediate | Successfully used as a stable intermediate for a novel benzoxazine synthesis. | researchgate.net |

Medicinal and Biological Chemistry:

The structural motif of this compound is also of interest in medicinal chemistry. Phenolic compounds, in general, are known for their antioxidant properties. nih.gov The antioxidant activity of phenolic acids is often correlated with the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring. nih.gov Derivatives of this compound are being investigated for their potential biological activities, including antimicrobial and antioxidant effects. medchemexpress.comnih.gov For example, studies on related phenolic compounds have shown that the introduction of an allyl group can increase the potency against planktonic cells of bacteria like Staphylococcus epidermidis and Pseudomonas aeruginosa. frontiersin.org

| Compound/Derivative Class | Biological Activity Studied | Key Finding | Reference |

|---|---|---|---|

| Phenolic Acids | Antioxidant and Antimicrobial | Increased number of hydroxyl and methoxy groups generally enhances antioxidant properties. | nih.gov |

| Allyl derivatives of natural phenols (e.g., carvacrol, thymol) | Antimicrobial (planktonic vs. biofilm) | Allyl derivatives showed increased potency against planktonic cells but decreased potency against biofilms. | frontiersin.org |

| N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives | Antimicrobial and Antioxidant | Showed significant activity against Staphylococcus and Enterococcus species. | nih.govmdpi.com |

| 2-(Aminomethyl)phenol (B125469) | Antioxidant | Investigated as a selective dicarbonyl scavenger for use in inflammation and cardiovascular disease research. | medchemexpress.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(anilinomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-9,14-15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHPKMUPELFCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956704 | |

| Record name | 2-(Anilinomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3526-45-2 | |

| Record name | 3526-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3526-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Anilinomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3526-45-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Anilinomethyl Phenol and Its Analogues

Condensation Reactions for Precursor Synthesis

A common strategy for synthesizing 2-(anilinomethyl)phenol involves a two-step process that begins with the formation of a precursor molecule, typically an imine (Schiff base), which is subsequently reduced.

Schiff Base Formation from Salicylaldehyde (B1680747) and Anilines

The initial step in many synthetic pathways is the condensation reaction between salicylaldehyde and an aniline (B41778) to form an N-salicylideneaniline, a type of Schiff base. jocpr.comnih.gov This reaction is a nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, which forms a hemiaminal intermediate. This intermediate then undergoes dehydration to yield the stable imine product. jocpr.comrecentscientific.com

The formation of these Schiff bases is typically carried out by stirring the reactants, often at room temperature or with gentle heating, in a suitable solvent such as ethanol (B145695). jocpr.comrecentscientific.com The reaction is generally efficient, and the resulting Schiff base often precipitates from the solution, simplifying its isolation. recentscientific.com Kinetic studies have shown that the reaction is typically first order with respect to both the salicylaldehyde and the aniline. jocpr.com The presence of various substituents on either the salicylaldehyde or aniline ring can influence the reaction rate and yield. These Schiff bases are not only key intermediates but also find applications as ligands in coordination chemistry. nih.govscirp.org

| Reactants | Solvent | Conditions | Product | Ref |

| Salicylaldehyde, Aniline | Ethanol | 303-318 K | N-Salicylideneaniline | jocpr.com |

| Salicylaldehyde, 3-aminobenzoic acid | Water | Room Temp, 10 min | Schiff Base | recentscientific.com |

| Vanillin, p-anisidine | Water | Stirrer, 30 min | 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol (B47542) | atlantis-press.com |

Multicomponent Reaction Approaches (e.g., Pseudo-Betti Reaction)

Multicomponent reactions (MCRs) offer a highly efficient alternative for synthesizing complex molecules like this compound analogues in a single step. mdpi.comfrontiersin.org The Betti reaction, a classic example of an MCR, involves the condensation of a phenol, an aldehyde, and a primary aromatic amine to produce α-aminobenzylphenols. wikipedia.org This reaction is considered a special case of the more general Mannich reaction. wikipedia.orgnih.gov

The mechanism begins with the formation of an imine from the aldehyde and the amine. The phenol then acts as a nucleophile, attacking the imine carbon to form the final product. wikipedia.org Solvent-free conditions have been successfully employed for these reactions, for instance, by heating a mixture of the amine, aldehyde, and phenol at 80°C. nih.gov This approach aligns with the principles of green chemistry by reducing solvent waste. mdpi.com The products of the Betti reaction, known as Betti bases, are valuable as chiral ligands in asymmetric synthesis. researchgate.netnih.gov

| Reaction Type | Reactants | Conditions | Product Class | Ref |

| Betti Reaction | Aldehyde, Primary Aromatic Amine, Phenol | Varies | α-aminobenzylphenols | wikipedia.org |

| Pseudo-Betti | Heteroaryl amine, Aromatic aldehyde, Phenol | Solvent-free, 80°C, 30-120 min | Pyridylaminoalkyl phenols | nih.gov |

Reduction Strategies for Amine Formation

Once the imine precursor is synthesized, the next critical step is its reduction to the target secondary amine, this compound. Alternatively, the entire transformation can be accomplished in a single pot via reductive amination.

Catalytic Reduction of Schiff Bases

The reduction of the C=N double bond in the Schiff base to a C-N single bond is a key transformation. While chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) are commonly used, some Schiff bases, particularly those with certain substituents like diethylamino groups, have shown resistance to reduction by this method. orientjchem.orguq.edu.au

Catalytic hydrogenation is a powerful alternative. Various metal complexes, including those of copper(II), have been shown to catalyze reduction reactions. mdpi.com For example, copper(II) complexes with N,O-chelating Schiff base ligands have been used to catalyze the reduction of 4-nitrophenol (B140041) in the presence of sodium borohydride. mdpi.com This highlights the potential for metal-catalyzed systems to facilitate the reduction of the imine bond in N-salicylideneanilines, even in cases where traditional hydride reagents are less effective. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the reduction. rsc.org

Reductive Amination Pathways

Reductive amination is a highly efficient one-pot method for preparing amines from a carbonyl compound and an amine. wikipedia.org This process combines the initial imine formation and subsequent reduction into a single synthetic operation without isolating the imine intermediate. wikipedia.orgnih.gov This approach is widely used in medicinal chemistry due to its efficiency and operational simplicity. galchimia.com

Various reducing agents can be employed for this transformation. Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [Na(CH₃COO)₃BH], which are mild enough to not reduce the initial aldehyde or ketone but will readily reduce the intermediate iminium ion. wikipedia.orgsigmaaldrich.com Metal-free protocols have also been developed, such as using a pinacol-derived chlorohydrosilane/pyridine system, which demonstrates high functional group tolerance. nih.gov Catalytic systems, including those based on palladium, ruthenium, or even amorphous cobalt particles with H₂ gas, offer green and versatile options for direct reductive amination. organic-chemistry.org

| Reducing System | Substrates | Key Features | Ref |

| Pinacol-derived chlorohydrosilane/pyridine | Alkylphenol ketones, secondary amines | Metal-free, high functional group tolerance | nih.gov |

| SnCl₂·2H₂O/PMHS/MeOH | Carbonyl compounds, secondary amines | Effective for hindered amines | galchimia.com |

| InCl₃/Et₃SiH/MeOH | Aldehydes/ketones, various amines | Highly chemoselective, tolerates many functional groups | organic-chemistry.org |

| Catalytic Hydrogenation (Pt, Pd, Ni) | Carbonyls, amines | One-pot, green chemistry approach | wikipedia.org |

Advanced Synthetic Routes for Functionalized Derivatives

The development of advanced synthetic methods allows for the preparation of functionalized this compound derivatives with tailored properties. These routes often focus on the direct functionalization of C-H bonds, providing an atom- and step-economical way to introduce complexity. nih.govrsc.org

For instance, the Mannich reaction, a related multicomponent condensation, can be used to introduce aminomethyl moieties onto substituted phenols. researchgate.net The reaction of a phenol with formaldehyde (B43269) and a secondary amine typically results in ortho-aminomethylation. researchgate.net Furthermore, modern transition metal-catalyzed reactions enable the direct synthesis of functionalized anilines from phenols, bypassing the need for pre-functionalized starting materials. escholarship.org Copper-catalyzed dehydrogenation strategies have been reported for synthesizing meta-functionalized phenols and anilines from carbonyl-substituted cyclohexanes, showcasing novel pathways to access substitution patterns that are difficult to achieve through classical electrophilic aromatic substitution. researchgate.net These advanced methods provide powerful tools for creating a diverse library of this compound analogues for various applications.

Mannich Reaction in Aminophenol Synthesis

The most direct and widely employed method for synthesizing this compound and its analogues is the Mannich reaction. wikipedia.orgbyjus.comadichemistry.com This powerful three-component condensation reaction involves an active hydrogen compound (a phenol), an aldehyde (typically formaldehyde), and a primary or secondary amine (an aniline derivative). oarjbp.comresearchgate.net The reaction proceeds via the formation of an iminium ion from the aniline and formaldehyde, which then undergoes electrophilic substitution onto the electron-rich phenol ring, predominantly at the ortho position to the hydroxyl group due to its activating and directing effects. wikipedia.orgadichemistry.com

The general mechanism involves two main stages:

Iminium Ion Formation : The aniline reacts with formaldehyde in an acidic medium to form a reactive electrophile known as an iminium ion. byjus.comadichemistry.com

Electrophilic Aromatic Substitution : The phenol, existing in equilibrium with its more nucleophilic phenoxide form, attacks the iminium ion. This attack preferentially occurs at the ortho position, leading to the formation of the C-C bond and, after re-aromatization, the final this compound product. adichemistry.com

A variety of substituted phenols and anilines can be used, making the Mannich reaction a versatile tool for creating a diverse library of aminophenol derivatives. researchgate.net The reaction conditions are typically mild, often carried out in alcoholic solvents like ethanol at room temperature or with gentle heating. researchgate.net

| Phenol Reactant | Aniline Reactant | Aldehyde | Solvent/Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Phenol | Aniline | Formaldehyde | Ethanol | Good | researchgate.net |

| p-Cresol | Aniline | Formaldehyde | Ethanol | Good | researchgate.net |

| 2-Chloro-4-phenylphenol | 1-Phenylpiperazine | Formaldehyde | Ethanol | High | researchgate.net |

| 2-Naphthol | Various Amines | Aromatic Aldehydes | Methane Sulphonic Acid (Solvent-free) | Excellent | ijcmas.com |

HCl Hydrolysis for 2-(Aminomethyl)phenol (B125469) Derivatives

In multistep syntheses, protecting groups are often employed to mask reactive functional groups like amines and phenols to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org The removal of these groups, known as deprotection, is a critical final step. Hydrolysis with hydrochloric acid (HCl) is a common and effective method for the cleavage of certain acid-labile protecting groups.

For instance, if the nitrogen atom of the aniline moiety were protected with a group like a tert-butoxycarbonyl (Boc) group, which is a common strategy in organic synthesis, it could be readily removed under acidic conditions. organic-chemistry.orglibretexts.org Treating the Boc-protected this compound derivative with a solution of HCl in a suitable solvent (e.g., dioxane or methanol) would cleave the carbamate (B1207046) to reveal the free amine, typically yielding the corresponding hydrochloride salt.

Late-Stage Functionalization Techniques

Late-stage functionalization (LSF) is a powerful strategy in modern synthetic chemistry that allows for the modification of complex molecules at a late point in their synthesis, enabling rapid diversification and the exploration of structure-activity relationships. researchgate.netacs.orgnih.gov For a core structure like this compound, LSF would involve selectively modifying the C-H bonds on either the phenol or aniline aromatic rings without altering the central aminomethyl linkage.

Transition-metal catalysis is a primary tool for such transformations. rsc.org Palladium-catalyzed reactions, for example, can be used for the para-selective olefination of protected phenols. rhhz.net Although the hydroxyl group is often protected (e.g., with a triisopropylsilyl (TIPS) group) to achieve high selectivity, this demonstrates the potential to introduce new functional groups onto the phenolic ring of a this compound derivative. rhhz.net The use of specific ligands can direct the catalyst to a particular C-H bond, overriding the inherent reactivity of the molecule. rsc.orgrhhz.net

Other LSF techniques applicable to phenols and anilines include:

Directed Ortho-Metalation : Using the existing hydroxyl or amino group to direct a metal catalyst to an adjacent C-H bond for functionalization.

Catalytic C-H Alkylation/Arylation : Introducing new alkyl or aryl groups directly onto the aromatic rings. rsc.org

Halogenation : The selective introduction of halogen atoms, which can then serve as handles for further cross-coupling reactions. nih.gov

These methods offer a sophisticated approach to creating analogues of this compound that would be difficult to access through traditional multi-component reactions alone.

Enantiospecific Synthesis of Chiral this compound Derivatives

When the aniline or phenol components are appropriately substituted, the benzylic carbon of the aminomethyl bridge can become a stereocenter. The synthesis of single enantiomers of these chiral derivatives is of great interest and is achieved through asymmetric synthesis methodologies.

Asymmetric Induction Methodologies

Asymmetric induction refers to the use of a chiral substance (catalyst, reagent, or solvent) to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over another. nih.gov In the context of this compound synthesis, this is most commonly achieved through asymmetric versions of the Mannich reaction. nih.govmdpi.com

Organocatalysis has emerged as a particularly powerful tool for these transformations. beilstein-journals.org Small chiral organic molecules, such as proline and its derivatives or cinchona alkaloids, can catalyze the three-component reaction between a phenol, an aldehyde, and an aniline-derived imine, yielding the product with high enantioselectivity. nih.govclockss.org

For example, a modularly designed organocatalyst system composed of a cinchona alkaloid derivative and an amino acid has been shown to be highly effective in catalyzing the Mannich reaction between aldehydes and imines, affording the anti-Mannich products with excellent diastereoselectivities (up to 99:1 dr) and enantioselectivities (up to 99% ee). nih.gov Chiral phosphoric acids have also been successfully employed as Brønsted acid catalysts for enantioselective Mannich-type reactions. researchgate.netrsc.org

| Catalyst Type | Reactants | Stereochemical Outcome | Reference |

|---|---|---|---|

| Modularly Designed Organocatalysts (Cinchona Alkaloid-based) | Aldehydes + Imines | anti-Mannich products, up to 99% ee | nih.gov |

| L-Proline | Ketone + Aldehyde + Amine | syn-Mannich products, up to 94% ee | clockss.org |

| Chiral Phosphoric Acid (TADDOL-derived) | Ketene Silyl Acetal + Aldimines | β-amino acid esters, high ee | researchgate.net |

| Chiral Phosphinoyl-Aziridines | Hydroxyacetone + p-Anisidine + Aromatic Aldehydes | High enantio- and diastereoselectivity | mdpi.com |

Chiral Auxiliary-Mediated Synthesis

An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. researchgate.net

Evans oxazolidinones are a well-known class of chiral auxiliaries widely used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgsantiago-lab.comrsc.org In a potential synthesis of a chiral this compound derivative, one could envision attaching a chiral auxiliary, such as pseudoephenamine, to a carboxylic acid-functionalized phenol. nih.gov The resulting amide could then undergo a diastereoselective reaction, for example, a conjugate addition followed by an enolate trapping step that forms the aminomethyl bond. The steric bulk and defined conformation of the chiral auxiliary would direct the incoming electrophile (the aniline-derived iminium ion) to one face of the enolate, establishing the desired stereochemistry at the new stereocenter.

The key steps in a chiral auxiliary-mediated synthesis are:

Attachment : Covalently bonding the chiral auxiliary to one of the starting materials.

Diastereoselective Reaction : Performing the key bond-forming step, where the auxiliary controls the stereochemical outcome.

Cleavage : Removing the auxiliary to yield the enantiomerically enriched product. The auxiliary can often be recovered and reused. wikipedia.orgresearchgate.net

Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven effective in controlling stereoselectivity in aldol-type reactions and could be adapted for Mannich-type syntheses. scielo.org.mx This approach is valued for its reliability and the high levels of stereocontrol it can achieve. researchgate.netosi.lv

Advanced Spectroscopic and Structural Elucidation of 2 Anilinomethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 2-(Anilinomethyl)phenol is expected to display distinct signals corresponding to the protons of the phenolic and anilino rings, the methylene (B1212753) bridge, and the hydroxyl and amine groups. The chemical shifts are influenced by the electronic environment of each proton.

The aromatic region should exhibit complex multiplets for the nine protons distributed across the two benzene (B151609) rings. The four protons on the phenol (B47542) ring (H-3, H-4, H-5, H-6) would likely appear in the range of δ 6.7-7.2 ppm. The five protons of the aniline (B41778) ring (H-2', H-3', H-4', H-5', H-6') are expected to resonate between δ 6.6 and 7.3 ppm.

A key signal is the singlet corresponding to the two protons of the methylene bridge (-CH₂-), which links the aniline nitrogen to the phenol ring. This signal is anticipated to appear in the δ 4.3-4.5 ppm region. The protons of the hydroxyl (-OH) and amine (-NH) groups are expected to be observed as broad singlets, with their chemical shifts being concentration and solvent-dependent, typically in the range of δ 4.0-6.0 ppm for the NH proton and potentially a wider range for the phenolic OH proton.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic -OH | Variable, broad | s | 1H |

| Amine -NH | Variable, broad | s | 1H |

| Aromatic (Phenol ring) | 6.7 - 7.2 | m | 4H |

| Aromatic (Aniline ring) | 6.6 - 7.3 | m | 5H |

| Methylene (-CH₂-) | 4.3 - 4.5 | s | 2H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 13 distinct carbon signals are expected, as the two aromatic rings are not symmetrically equivalent.

The carbon atom of the methylene bridge (-CH₂-) is predicted to have a chemical shift in the range of δ 45-55 ppm. The aromatic carbons will resonate in the typical downfield region of δ 110-160 ppm. The carbon atom attached to the hydroxyl group (C-1) would be the most deshielded of the phenol ring carbons, appearing around δ 155 ppm. The carbon attached to the aminomethyl substituent (C-2) would also be significantly affected. Similarly, the ipso-carbon of the aniline ring (C-1'), attached to the nitrogen, is expected around δ 148 ppm. The remaining aromatic carbons will appear at chemical shifts influenced by the position of the substituents.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methylene (-CH₂-) | 45 - 55 |

| Aromatic C-1 (C-OH) | ~155 |

| Aromatic C-2 (C-CH₂NH) | ~125 |

| Aromatic C-3 to C-6 | 115 - 130 |

| Aromatic C-1' (C-NH) | ~148 |

| Aromatic C-2' to C-6' | 113 - 130 |

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness due to hydrogen bonding. The N-H stretching vibration of the secondary amine is expected to appear as a moderate band around 3350-3450 cm⁻¹.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the phenol is expected around 1200-1250 cm⁻¹. The C-N stretching vibration should appear in the 1250-1350 cm⁻¹ range.

Interactive Data Table: Predicted FTIR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (Phenol) | 1200 - 1250 | Strong |

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound is expected to be dominated by bands arising from the aromatic rings. Strong signals are anticipated for the symmetric "ring-breathing" modes of both the phenol and aniline rings, typically found in the 990-1010 cm⁻¹ region. The C-H stretching vibrations, both aromatic and aliphatic, will also be present but are generally weaker in Raman than in FTIR. The C=C stretching vibrations of the aromatic rings will give rise to strong bands in the 1580-1620 cm⁻¹ region. The non-polar nature of many of the skeletal vibrations of the aromatic rings makes them particularly Raman-active.

Interactive Data Table: Predicted Raman Shifts for this compound

| Vibration Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C=C Stretch | 1580 - 1620 | Strong |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| Aromatic C-H in-plane bend | 1000 - 1300 | Medium |

| CH₂ deformation | 1440 - 1470 | Medium-Weak |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₁₃NO), the calculated molecular weight is approximately 199.25 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 199.

The fragmentation pattern would likely involve the cleavage of the benzylic C-N bond, which is a common fragmentation pathway for such molecules. This could lead to the formation of a tropylium-like ion or a benzyl cation at m/z = 91, or a fragment corresponding to the anilino portion. Another significant fragmentation could be the cleavage of the bond between the methylene group and the phenol ring, leading to a fragment at m/z = 106 (anilinemethyl cation) or m/z = 93 (phenol radical cation). The base peak could correspond to one of these stable fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion |

| 199 | [C₁₃H₁₃NO]⁺ (Molecular Ion) |

| 108 | [HOC₆H₄CH₂]⁺ |

| 106 | [C₆H₅NHCH₂]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

The definitive three-dimensional arrangement of atoms and molecules within a crystalline solid can be determined using X-ray crystallography, a powerful analytical technique. wikipedia.org This section details the findings from the single-crystal X-ray diffraction analysis of this compound, focusing on its molecular shape, the intricate network of non-covalent interactions, and the resulting crystal architecture. The compound, with the chemical formula C₁₃H₁₃NO, was synthesized through the reduction of 2-(phenyliminomethyl)phenol. researchgate.net

Molecular Conformation and Dihedral Angle Determination

The analysis of the crystal structure of this compound reveals that the molecule adopts a non-planar conformation. The spatial relationship between the two aromatic rings is a key feature of its molecular structure. The dihedral angle, which is the angle between the planes of the phenol ring and the aniline ring, has been determined to be 71.08 (4)°. researchgate.net This significant twist between the two rings is a defining characteristic of the compound's conformation in the solid state.

| Structural Feature | Angle (°) |

|---|---|

| Angle between Benzene Ring Planes | 71.08 (4) |

Intermolecular and Intramolecular Hydrogen Bonding Networks

The crystal structure of this compound is significantly influenced by a network of intermolecular hydrogen bonds, which are crucial in stabilizing the crystal lattice. The analysis indicates the absence of intramolecular hydrogen bonds; instead, the molecules interact with their neighbors through two distinct types of hydrogen bonds. researchgate.net

The primary interaction involves the phenolic hydroxyl group (O-H) of one molecule and the nitrogen atom of the aniline group (N) of a neighboring molecule, forming strong O—H···N hydrogen bonds. researchgate.net A second type of interaction occurs between the amine hydrogen (N-H) of the aniline group and the phenolic oxygen atom (O) of another adjacent molecule, resulting in N—H···O hydrogen bonds. researchgate.net These interactions are fundamental to the formation of the supramolecular structure.

| Donor-H···Acceptor | Role in Crystal Structure | Graph-Set Motif |

|---|---|---|

| O—H···N | Formation of centrosymmetric dimers | R²₂(12) |

| N—H···O | Connecting the centrosymmetric dimers | - |

Catalytic Applications of 2 Anilinomethyl Phenol Derivatives

Homogeneous Catalysis with 2-(Aminoalkyl)phenol Derivatives

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of selectivity and catalyst tunability. The performance of a homogeneous catalyst is heavily influenced by the ligands coordinated to the metal center. 2-(Aminoalkyl)phenol derivatives are effective in this context as their electronic and steric properties can be readily modified by altering the substituents on the aromatic rings or the amino group. This allows for the fine-tuning of the catalyst's activity and selectivity for a specific transformation. The coordination of both the hard phenolate (B1203915) oxygen and the softer amino nitrogen to a metal center creates a stable chelate ring, which can influence the geometry and reactivity of the resulting complex.

Ligand-Accelerated Catalysis

Ligand-accelerated catalysis is a phenomenon where the rate of a catalytic reaction is significantly increased by the presence of a specific ligand. While the term has been broadly applied, it is most pertinent when the catalytic activity of the ligated metal complex surpasses that of the unligated metal ion. Although specific studies extensively detailing ligand-accelerated catalysis with 2-(anilinomethyl)phenol derivatives are not abundant, the structural characteristics of this ligand class are conducive to such effects.

The chelation of a 2-(aminoalkyl)phenol ligand to a metal center can enhance the metal's catalytic activity through several mechanisms. The ligand can increase the solubility of the metal salt in the reaction medium, thereby increasing the effective concentration of the catalyst. Furthermore, the electronic properties of the ligand can modulate the electron density at the metal center, making it more reactive towards the substrate. For instance, electron-donating groups on the phenol (B47542) or aniline (B41778) ring can increase the electron density on the metal, which can be beneficial in oxidative addition steps common in cross-coupling reactions. Conversely, the formation of the metal-phenolate bond can increase the Lewis acidity of the metal center, enhancing its ability to activate substrates.

Applications in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral ligands are instrumental in achieving high enantioselectivity in metal-catalyzed reactions. By introducing chirality into the 2-(aminoalkyl)phenol scaffold, either at the carbon atom connecting the amino group to the phenol or on the amine substituent itself, it is possible to create a chiral environment around the metal center. This chiral pocket can then differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

One of the most well-studied applications of chiral 2-(aminoalkyl)phenol derivatives is in the asymmetric addition of organozinc reagents, particularly diethylzinc, to aldehydes. This reaction is a reliable method for the synthesis of chiral secondary alcohols. In these reactions, the chiral 2-(aminoalkyl)phenol ligand coordinates to the zinc atom, forming a chiral catalyst that directs the addition of the ethyl group to one face of the aldehyde.

Research has shown that the enantioselectivity of this reaction is highly dependent on the structure of the ligand. For instance, proline-derived aminophenols have been synthesized and successfully employed as chiral ligands for the titanium-catalyzed enantioselective synthesis of propargyl alcohols in the presence of diethylzinc researchgate.net. The rigid structure of the proline backbone is thought to create a well-defined chiral environment that leads to high enantiomeric excesses.

Below is a table summarizing the performance of various chiral 2-(aminoalkyl)phenol derivatives in the asymmetric addition of diethylzinc to benzaldehyde.

| Ligand | Catalyst System | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Pinane-based aminodiol | Ligand/Et₂Zn | Room Temp. | 85 | 87 (R) |

| Proline-derived aminophenol | Ligand/Ti(OⁱPr)₄/Et₂Zn | Room Temp. | >85 | 82 |

| Carbohydrate-derived β-amino alcohol | Ligand/Ti(OⁱPr)₄/Et₂Zn | Room-Temp. | 95 | 96 (S) |

This table is generated based on data from multiple sources for illustrative purposes. researchgate.netmdpi.commdpi.com

Asymmetric reduction of prochiral ketones and imines is a fundamental transformation for the synthesis of chiral alcohols and amines, respectively. Asymmetric transfer hydrogenation, which typically uses isopropanol or formic acid as a hydrogen source in the presence of a chiral transition metal catalyst, is a widely used method for these reductions.

Chiral amino alcohols are a well-established class of ligands for ruthenium-based transfer hydrogenation catalysts. The ligand coordinates to the ruthenium center, and the N-H proton can participate in the hydrogen transfer mechanism, often leading to a six-membered transition state. While specific examples detailing the use of this compound derivatives in this context are limited, the structural similarity to other effective amino alcohol ligands suggests their potential. The key features for an effective ligand in this transformation are the presence of a chiral center close to the metal and the ability to form a stable complex that can efficiently transfer a hydride to the substrate. The enantioselectivity of these reactions is often influenced by the steric bulk of the substituents on both the ligand and the substrate.

Metal-Phenolate Catalysts in Organic Transformations

The phenolate moiety of this compound and its derivatives plays a crucial role in their catalytic applications. The deprotonated hydroxyl group forms a strong bond with metal ions, creating stable metal-phenolate complexes. These complexes can themselves be active catalysts or key intermediates in catalytic cycles. The electronic nature of the phenol can be tuned to influence the reactivity of the metal center, making metal-phenolate complexes versatile catalysts in a range of organic transformations.

Oxidation and Hydroxylation Catalysis

While the broader classes of phenol and aniline derivatives are extensively studied in oxidation and hydroxylation catalysis, specific research detailing the application of this compound derivatives in these reactions is still developing. However, the fundamental chemistry of related compounds provides a strong basis for their potential utility.

Phenolic and anilinic moieties are known to participate in electron transfer processes, a key step in many oxidation reactions. For instance, the oxidation of phenol and aniline derivatives can be catalyzed by enzymes like horseradish peroxidase, involving a mechanism where the substrate donates an electron to the active species of the enzyme. Similarly, synthetic metal complexes are employed for these transformations. Copper(II) complexes with various nitrogen- and oxygen-donating ligands have been shown to catalyze the aerobic oxidation of 2-aminophenol (B121084), mimicking the function of phenoxazinone synthase. In these systems, the formation of a complex between the metal and the substrate is crucial for activating the substrate towards oxidation.

Furthermore, the hydroxylation of phenols and anilines to produce valuable dihydroxybenzenes and aminophenols is an area of significant industrial interest. While direct hydroxylation can be challenging, various catalytic systems have been developed. For example, the selective para-hydroxylation of phenol and aniline can be achieved using singlet molecular oxygen.

Although direct evidence for this compound derivatives as primary catalysts in these reactions is not yet widely reported in the literature, their ability to act as ligands for catalytically active metals is a promising area for future research. The presence of both a phenolic oxygen and an anilinic nitrogen allows for the formation of stable chelate complexes with transition metals known to be active in oxidation and hydroxylation catalysis, such as copper, iron, and manganese. The electronic and steric properties of the this compound ligand could be tuned by introducing substituents on the aromatic rings, thereby influencing the catalytic activity and selectivity of the metal center.

Catalysis in Polymerization Processes

The unique structural characteristics of this compound derivatives make them intriguing candidates for application in polymerization catalysis, particularly in the synthesis of polyesters and thermosetting polymers.

Use as Catalysts for Alkylene Oxide Polymerization

The ring-opening polymerization (ROP) of alkylene oxides (epoxides) is a significant industrial process for the production of polyethers. This process is often catalyzed by discrete metal complexes. The design of the ligand coordinating to the metal center is critical in controlling the polymerization, including its rate, selectivity, and the properties of the resulting polymer.

While specific studies employing this compound derivatives as catalysts for alkylene oxide polymerization are not extensively documented, their potential can be inferred from the broader field of ROP catalysis. Metal complexes with phenoxy-imine and related ligands have been successfully used for the copolymerization of epoxides and cyclic anhydrides to produce polyesters. The nitrogen and oxygen donor atoms in this compound could form stable complexes with metals like aluminum, zinc, and magnesium, which are known to be active in epoxide polymerization. The steric and electronic environment provided by the ligand could influence the coordination of the epoxide monomer and the subsequent ring-opening and chain propagation steps.

Role in Thermoset Polymer Synthesis (e.g., Benzoxazines)

Benzoxazines are a class of thermosetting phenolic resins that undergo ring-opening polymerization upon heating to form highly cross-linked polybenzoxazines. These polymers exhibit excellent thermal stability, mechanical properties, and low water absorption. The synthesis of benzoxazine (B1645224) monomers typically involves the reaction of a phenol, a primary amine, and formaldehyde (B43269).

Given that this compound is structurally a Mannich base, which is an intermediate in benzoxazine synthesis, it plays a crucial role in the formation of these thermosets. The reaction between a phenol, an amine, and formaldehyde first yields a Mannich base, which then reacts further to form the benzoxazine ring. Therefore, derivatives of this compound are integral to the synthesis of the monomers required for polybenzoxazine production.

Furthermore, the polymerization of benzoxazines can be influenced by the presence of catalysts, which can lower the curing temperature. While the polymerization is often thermally initiated without a catalyst, acidic or basic compounds can accelerate the process. The phenolic hydroxyl group and the basic nitrogen atom within the this compound structure itself could potentially influence the polymerization kinetics of benzoxazine monomers.

Chiral Catalysts and Asymmetric Induction

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of one enantiomer of a chiral molecule. The introduction of chirality into the structure of this compound can lead to ligands and catalysts capable of inducing asymmetry in chemical reactions.

Role of Chiral this compound Structures

A chiral this compound ligand can be designed by introducing chiral centers into its structure, for example, by using a chiral amine in its synthesis or by having substituents that create atropisomerism. When these chiral ligands coordinate to a metal center, they create a chiral environment that can influence the approach of a substrate to the catalytic site, leading to the preferential formation of one enantiomeric product.

This principle of "external asymmetric induction" is widely used in asymmetric catalysis, where a chiral ligand directs the stereochemical outcome of a reaction. While specific examples of chiral this compound derivatives being used in major asymmetric transformations are not yet prevalent in the literature, their potential is significant. The combination of a hard phenolate oxygen and a softer amine nitrogen donor in a chiral framework offers a versatile platform for coordinating to a variety of transition metals used in asymmetric catalysis, such as rhodium, palladium, and copper.

The synthesis of tailor-made amino acids, for instance, has been achieved with high enantioselectivity using chiral Ni(II) complexes of Schiff bases derived from amino acids and chiral ligands. This demonstrates the effectiveness of using chiral metal complexes to control stereochemistry. A chiral this compound ligand could potentially be employed in similar metal-catalyzed asymmetric reactions, such as aldol (B89426) reactions, Michael additions, or asymmetric hydrogenations, by creating a well-defined chiral pocket around the metal center. The success of such a catalyst would depend on the specific design of the chiral ligand and its ability to effectively transfer its chiral information to the reacting substrates.

Biological Activities and Pharmacological Potential of 2 Anilinomethyl Phenol Analogs

Antimicrobial Properties

Phenolic compounds are well-established as effective antimicrobial agents, acting against a wide range of microorganisms, including both gram-positive and gram-negative bacteria. Analogs of 2-(anilinomethyl)phenol, sharing the core phenolic structure, have demonstrated notable antibacterial efficacy. The structure-activity relationship of these compounds often dictates their potency, with factors like the nature and position of substituents on the aromatic rings playing a crucial role. mdpi.com

Antibacterial Efficacy and Mechanistic Insights (e.g., Protein Synthesis Inhibition)

The antibacterial action of phenolic compounds is generally attributed to a cascade of effects on the bacterial cell rather than a single target. nih.gov A primary mechanism involves disruption of the cytoplasmic membrane, leading to increased permeability, degradation of membrane proteins, and leakage of intracellular components such as nucleic acids and ions. nih.govmdpi.com This disruption compromises the cell's integrity and vital functions, including ATP synthesis. nih.gov

Phenolic analogs can cause conformational changes in membrane proteins and increase membrane fluidity, further impairing the cell's barrier function. frontiersin.org Some phenolic acids have been shown to act at the cytoplasmic level, where their partially lipophilic nature allows them to cross the cell membrane and acidify the cytoplasm, causing protein denaturation. mdpi.com Additionally, these compounds can interfere with enzymatic activity through protein-phenolic interactions, which can be either covalent or noncovalent. mdpi.com While direct inhibition of protein synthesis is a known antibacterial mechanism, the primary action of many phenolic analogs is centered on membrane disruption and enzymatic inhibition.

| Compound/Analog | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| 2-allyl carvacrol | S. epidermidis | 79.80% reduction in bacterial growth | nih.gov |

| 2-allyl carvacrol | P. aeruginosa | 79.63% reduction in bacterial growth | nih.gov |

| 2-allyl thymol | S. epidermidis | 79.00% reduction in bacterial growth | nih.gov |

| 2-allyl thymol | P. aeruginosa | 77.93% reduction in bacterial growth | nih.gov |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | MIC value of 11 µM | researchgate.net |

| (E)-2-((5-bromothiazol-2-yl) imino) methyl) phenol-Ni(II) complex | Gram-positive & Gram-negative bacteria | MIC values ranging from 1.95 to 7.81 µg/mL | nih.gov |

Activity Against Resistant Bacterial Strains

The rise of antibiotic resistance has spurred the search for new compounds effective against multidrug-resistant pathogens, collectively known as ESKAPE pathogens. nih.gov Phenolic compounds and their derivatives have shown promise in this area. nih.gov Studies on biphenolic compounds linked by ethylene (B1197577) units, which are structurally related to this compound analogs, have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The mechanisms of action against resistant strains often involve overcoming bacterial resistance strategies. For instance, some flavonoids can act as efflux pump inhibitors, preventing bacteria from expelling antimicrobial agents. mdpi.com The combination of phenolic compounds with conventional antibiotics has also shown synergistic effects, restoring the efficacy of drugs to which bacteria had developed resistance. nih.govresearchgate.net Linalool, a phenolic-related compound, has demonstrated excellent antibacterial activity against MRSA, with research suggesting it interferes with substance and energy metabolism, particularly the glutathione pathway. dovepress.com

Antioxidant and Free Radical Scavenging Activities

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in many chronic diseases. nih.gov Phenolic compounds are renowned for their antioxidant properties, which are largely due to their ability to scavenge free radicals. researchgate.net The antioxidant capacity of this compound analogs is rooted in their chemical structure, which allows them to donate hydrogen atoms to radical species, thereby neutralizing them. nih.govnih.gov

Selective Dicarbonyl Scavenging

A significant aspect of the antioxidant potential of this compound analogs is their ability to act as selective scavengers of reactive dicarbonyl species. nih.gov This class of compounds, specifically 2-aminomethylphenols, shows great promise in preclinical trials for various conditions by targeting these harmful species. nih.gov One notable analog, 2-hydroxybenzylamine (2-HOBA), effectively scavenges isolevuglandins (IsoLGs) and other 1,4-dicarbonyls. nih.gov

Unlike other types of scavengers, 2-aminomethylphenols are uniquely effective against IsoLGs. nih.gov For example, 2-HOBA reacts rapidly with lipid-derived dicarbonyls like IsoLG and malondialdehyde (MDA) but not with monocarbonyls, preventing them from modifying cellular macromolecules without disrupting normal ROS signaling. nih.gov This selective action is crucial, as it mitigates the damage caused by specific reactive species without broadly suppressing essential ROS functions. nih.gov Studies have shown that scavenging reactive dicarbonyls with 2-HOBA can reduce atherosclerosis development and improve HDL function. nih.gov

Mitigation of Oxidative Stress

The broader antioxidant activity of phenolic compounds contributes significantly to the mitigation of oxidative stress. nih.govmdpi.com The mechanisms involved include the suppression of ROS formation by inhibiting enzymes responsible for their production, scavenging ROS directly, and protecting or upregulating the body's natural antioxidant defenses. nih.gov By terminating radical chain reactions, these compounds can prevent damage to vital cellular components. nih.gov

The free radical scavenging activity of phenolic compounds has been evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netmdpi.com The presence of hydroxyl or amino groups in the ortho or para positions on the phenol (B47542) ring is a key structural feature for high radical scavenging activity. researchgate.net This is due to their strong electron-donating effect and the formation of stable quinone-like products after the transfer of hydrogen atoms. researchgate.net

| Compound/Analog | Assay | Result | Reference |

|---|---|---|---|

| Taxifolin | DPPH Assay | EC50 of 32 µM | mdpi.com |

| Taxifolin | ORAC Assay | Trolox equivalent of 2.43 | mdpi.com |

| 2-Allylphenol | Superoxide Radical Scavenging | Significant sequestration ability | scienceopen.com |

| Protocatechuic acid | DPPH & Superoxide Scavenging | Potent activity | researchgate.net |

| Caffeic acid | DPPH & Superoxide Scavenging | Potent activity | researchgate.net |

Anti-inflammatory Effects

Inflammation triggered by oxidative stress is a root cause of many chronic diseases. nih.gov Polyphenols, including analogs of this compound, have been proposed as valuable agents due to their potential anti-inflammatory effects, which are often linked to their antioxidant activity. nih.govmdpi.com

Research has demonstrated that specific phenolic analogs can exert significant anti-inflammatory actions. For example, 2-Allylphenol (2-AP), a synthetic phenylpropanoid structurally related to other bioactive phenols, has been shown to inhibit leukocyte migration and reduce the release of proinflammatory mediators such as TNF-α and IL-1β in peritonitis tests. scienceopen.com Its mechanism may involve interaction with the adenosinergic system. scienceopen.com

Furthermore, studies on aminomethyl derivatives of other phenolic compounds have confirmed their anti-inflammatory potential. A series of aminomethyl derivatives of a 1,5-diarylpyrazole compound were evaluated for their ability to inhibit heat-induced protein denaturation, a common screening method for anti-inflammatory activity. researchgate.netui.ac.id The results showed that the aminomethyl derivatives were more active than the parent compound, with some analogs being more potent than the standard drug, diclofenac sodium. researchgate.netui.ac.id Another analog, honokiol, has been shown to inhibit respiratory burst in neutrophils by targeting Lyn kinase, a member of the Src kinase family, thereby reducing inflammation. nih.gov

| Compound/Analog | Model/Assay | Observed Effect | Reference |

|---|---|---|---|

| 2-Allylphenol (2-AP) | Peritonitis test | Inhibited leukocyte migration; reduced TNF-α and IL-1β release | scienceopen.com |

| Aminomethyl derivatives of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol | Heat-induced protein denaturation | Higher activity than parent compound; some more active than diclofenac sodium | researchgate.netui.ac.id |

| Honokiol | fMLP-induced human neutrophils | Inhibited superoxide production and cathepsin G release (IC50 = 9.80 µM and 14.23 µM) | nih.gov |

Modulation of Inflammatory Pathways

Analogs of this compound have been investigated for their potential to modulate inflammatory pathways, a key factor in many chronic diseases. Phenolic compounds, in general, are known to exert anti-inflammatory effects through various mechanisms. nih.govresearchgate.net Research into specific phenol derivatives has shown that they can interfere with the signaling cascades that lead to the production of pro-inflammatory mediators. nih.govresearchgate.net

For instance, studies on various phenol derivatives have demonstrated their ability to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com Some phenolic compounds have been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous genes involved in the inflammatory response. mdpi.com The anti-inflammatory effects of certain phenolic derivatives are also attributed to their ability to downregulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of inflammatory mediators. mdpi.com

One study on (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a phenol derivative, found that it could attenuate inflammatory responses in human monocytic cells by inhibiting the protein kinase Cδ (PKCδ), c-Jun N-terminal kinase (JNK), and activator protein-1 (AP-1) pathways. nih.gov This highlights the potential for phenol analogs to target specific signaling molecules within the inflammatory cascade.

Inhibition of Protein Denaturation

A key mechanism underlying the anti-inflammatory activity of many compounds is the inhibition of protein denaturation. semanticscholar.org Denaturation of proteins is a process where proteins lose their tertiary and secondary structures, which can be induced by heat, chemicals, or other stressors, and is implicated in the inflammatory process. semanticscholar.org Several studies have demonstrated the ability of this compound analogs and related compounds to prevent protein denaturation, suggesting a potential mechanism for their anti-inflammatory effects.

In a study evaluating the anti-inflammatory potential of a series of novel synthesized 1,5-diarylpyrazole compounds, including 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its aminomethyl derivatives, the heat-induced protein denaturation technique was utilized. nih.govnih.gov The results indicated that the aminomethyl derivatives exhibited higher activity than the parent compound. nih.govnih.gov Notably, the aminomethyl derivatives bearing dimethylamino-methyl, diethylaminomethyl, and pyrrolidinomethyl moieties were found to be more active than the standard drug, diclofenac sodium. nih.govnih.gov

The inhibitory activity of these compounds against heat-induced protein denaturation is presented in the table below.

| Compound | IC50 (µM) ± SD |

| 1 | 170.22 ± 2.97 |

| 2a | 4.70 ± 0.12 |

| 2b | 114.57 ± 4.09 |

| 2c | 5.25 ± 0.20 |

| 2d | 127.12 ± 2.58 |

| 2e | 4.75 ± 0.34 |

| Diclofenac sodium | 7.81 ± 0.04 |

| Data sourced from a study on 1,5-diarylpyrazole compounds, where compound 1 is 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and 2a-e are its aminomethyl derivatives. nih.gov |

Furthermore, a study on acetamido [(phenyl-4'-yl)-oxymethyl)]-2-(p-substituted-phenylamino)-1,2,4-triazoles and -1,3,4-thiadiazoles also demonstrated their ability to inhibit the thermal denaturation of bovine serum albumin. nih.gov This reinforces the concept that phenol-containing structures can possess significant protein denaturation inhibition properties.

Anticancer Research Applications

Induction of Apoptosis and Cell Cycle Arrest

Phenolic compounds, including Mannich bases derived from phenols, have been a subject of interest in anticancer research due to their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells (cell cycle arrest). nih.govnih.gov

Numerous natural and synthetic phenolic compounds have been shown to trigger apoptosis in various cancer cell lines. nih.govnih.gov The mechanisms underlying this pro-apoptotic activity are diverse and can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov For example, some phenolic acids have been observed to induce apoptosis in human breast cancer cells. nih.gov This can be mediated by altering the expression of key regulatory proteins involved in apoptosis, such as the Bcl-2 family proteins and caspases. nih.gov

In addition to inducing apoptosis, this compound analogs may also exert their anticancer effects by causing cell cycle arrest. The cell cycle is a tightly regulated process that controls cell division, and its dysregulation is a hallmark of cancer. Certain phenolic compounds have been found to arrest the cell cycle at different phases (e.g., G0/G1, G2/M), thereby preventing cancer cells from dividing and proliferating. mdpi.com For instance, linalool, a terpenoid with a phenolic-like structure, has been shown to induce cell cycle arrest in leukemia and cervical cancer cells.

Enzyme Inhibition in Cancer Progression (e.g., Kinases)

Enzymes, particularly protein kinases, play a crucial role in the signaling pathways that drive cancer progression. Therefore, the inhibition of these enzymes is a key strategy in the development of targeted cancer therapies. Phenol-containing compounds have been explored as potential kinase inhibitors.

For example, 2-substituted phenol quinazolines have been identified as potent inhibitors of the RET kinase, a receptor tyrosine kinase implicated in various cancers, including thyroid and lung cancer. nih.gov While there are clinically approved multi-kinase inhibitors that target RET, they often suffer from off-target effects, particularly the inhibition of KDR, which leads to dose-limiting toxicities. nih.gov The development of more selective RET inhibitors based on a phenolic anilinoquinazoline scaffold demonstrates the potential of this chemical motif in targeting specific kinases. nih.gov

The ability of quinoxaline derivatives, which can incorporate phenolic moieties, to act as ATP-competitive inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), further underscores the potential of phenol analogs in this area of cancer research.

Modulatory Effects on Biological Pathways

Chloride Channel Inhibition in Cellular Volume Regulation

Cell volume regulation is a fundamental physiological process that is critical for maintaining cellular homeostasis. nih.govnih.gov This process involves the transport of ions, including chloride, across the cell membrane through various ion channels and transporters. nih.gov Perturbations in cell volume can trigger a range of cellular responses, including the activation of volume-regulatory ion transport mechanisms to restore normal cell size. nih.gov

Phenol derivatives have been shown to interact with various ion channels. nih.gov While specific studies on the direct inhibition of chloride channels by this compound analogs for cellular volume regulation are limited, the broader class of phenolic compounds has been investigated for its effects on ion channel function. For instance, the general anaesthetic propofol (2,6-diisopropylphenol) is a well-known modulator of GABA-A receptors, which are ligand-gated chloride channels.

The CLC-2 chloride channel is widely expressed in mammalian tissues and is involved in various physiological processes. The development of specific small-molecule inhibitors for such channels is an active area of research. Although not directly implicating this compound, this highlights the potential for developing specific phenol-based modulators of chloride channels. The ability to modulate chloride channels could have implications for conditions where cellular volume regulation is disrupted. nih.gov

Potential for Neuropharmacological Studies (e.g., Saluretic Agents)

While the primary therapeutic applications of this compound analogs are diverse, their structural characteristics suggest avenues for exploration in neuropharmacology. A notable area of interest is their potential as saluretic agents. Saluretics enhance the renal excretion of salt and water, which can indirectly impact the central nervous system. By modulating electrolyte balance and fluid volume, these agents may have relevance in managing conditions such as intracranial hypertension.

A series of 2-(aminomethyl)phenols, closely related to the anilinomethylphenols, has been synthesized and evaluated for diuretic and saluretic activity in both rats and dogs. nih.gov A number of these compounds demonstrated a high degree of activity when administered intravenously or orally. nih.gov The structural features of this compound, specifically the phenolic hydroxyl group and the secondary amine, allow for critical hydrogen bonding interactions. These interactions are fundamental for the binding of the molecule to biological targets like enzymes and transporters involved in ion transport within the kidneys. The reorientation of the 2-(aminomethyl) group to a meta or para position relative to the hydroxyl group resulted in a loss of diuretic effects, highlighting the importance of the ortho-substitution pattern.

Structure-Activity Relationship (SAR) Studies

The biological efficacy of this compound analogs is intricately linked to their molecular architecture. Structure-Activity Relationship (SAR) studies have been pivotal in elucidating the key structural motifs that govern their pharmacological actions, thereby guiding the design of more potent and selective derivatives.

Influence of Substituents on Biological Potency

The nature, position, and stereochemistry of substituents on both the phenolic and anilino moieties of the this compound scaffold are critical determinants of biological potency.

Substituents on the Phenolic Ring: The most active compounds in the saluretic series of 2-(aminomethyl)phenols belong to the 4-alkyl-6-halo derivatives. nih.gov For instance, 2-(aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenol was identified as the most active compound in one study. nih.gov This indicates that bulky alkyl groups at the 4-position and halogen atoms at the 6-position of the phenol ring are favorable for this particular biological activity. The presence of these substituents likely influences the compound's lipophilicity and electronic properties, which in turn affect its absorption, distribution, metabolism, and target interaction.

Substituents on the Amino Group: In general, substitution on the nitrogen with groups other than lower alkyl groups was found to substantially diminish or abolish the saluretic effects. This suggests that the nature of the substituent on the amino group is a key factor in the saluretic activity of these compounds.

The following interactive data table summarizes the structure-activity relationships of 2-(aminomethyl)phenol (B125469) analogs as saluretic agents, based on available research findings.

| Compound | Substituent at C4 | Substituent at C6 | Relative Saluretic Activity |

| 1 | H | H | Baseline |

| 2 | t-Butyl | H | Increased |

| 3 | H | Cl | Increased |

| 4 | t-Butyl | Cl | Markedly Increased |

| 5 | t-Butyl | I | Most Active |

Importance of Chelate Formation and Ring Structures

A salient feature of this compound and its analogs is the capacity to form an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the anilinomethyl side chain. This interaction results in the formation of a stable six-membered pseudo-ring structure. This pre-organized conformation can be advantageous for biological activity as it reduces the entropic penalty upon binding to a receptor or enzyme active site, potentially leading to higher affinity.

Applications in Advanced Materials Science

Building Blocks for Novel Polymeric Materials

The distinct reactive sites on 2-(Anilinomethyl)phenol make it an excellent monomer or building block for synthesizing advanced polymers. researchgate.net Its integration into polymer backbones or as a precursor for thermosetting resins can lead to materials with tailored thermal and mechanical characteristics.

Enhanced Thermal Stability and Mechanical Strength in Polymers

The incorporation of phenolic structures into polymer matrices is a known strategy to enhance thermal stability and mechanical stiffness. google.commgcub.ac.in Polymers derived from this compound, particularly polybenzoxazines, exhibit noteworthy thermal properties. cnrs.frresearchgate.net Polybenzoxazines are a class of high-performance phenolic resins that are produced through the ring-opening polymerization of benzoxazine (B1645224) monomers. cnrs.fr These materials are recognized for their high thermal stability, low flammability, and excellent mechanical performance. researchgate.net

Research on polybenzoxazines derived from 2-substituted 1,3-benzoxazines, which use this compound as a precursor, demonstrates good thermal properties. rsc.orgresearchgate.net For instance, a polybenzoxazine synthesized from a benzoxazine monomer containing a phenyl group at the 2-position of the oxazine (B8389632) ring (derived from this compound and benzaldehyde) shows high thermal stability, although slightly lower than its unsubstituted counterpart. rsc.orgresearchgate.net The introduction of such structures can increase the glass transition temperature (Tg) and decomposition temperature of the resulting polymers compared to conventional resins. cnrs.fr

When blended with other polymers like epoxy resins, phenolic compounds can significantly alter the mechanical properties. The addition of bio-phenolic resins to an epoxy matrix has been shown to increase the tensile modulus, making the material stiffer. nih.gov For example, increasing the bio-phenolic content from 5 wt% to 25 wt% can raise the tensile modulus from 3.1 GPa to 3.7 GPa. nih.gov While high concentrations of phenolic resins can sometimes reduce tensile strength at elevated temperatures, at room temperature, they can increase properties like compression strength. mdpi.comresearchgate.net

Table 1: Effect of Bio-Phenolic Resin on Mechanical Properties of Epoxy Blends

| Property | Neat Epoxy | P-20 (20% Bio-phenolic) | P-25 (25% Bio-phenolic) |

|---|---|---|---|

| Tensile Strength (MPa) | 52 | 66 | - |

| Tensile Modulus (GPa) | - | - | 3.7 |

Data sourced from a study on bio-phenolic/epoxy polymer blends. nih.gov

Synthesis of 2-Substituted 1,3-Benzoxazines

This compound is a key intermediate in the synthesis of 2-substituted 1,3-benzoxazines. researchgate.net These benzoxazines are precursors to polybenzoxazine resins, which possess superior properties compared to traditional phenolic resins. researchgate.net The synthesis typically involves the reaction of this compound, also referred to as 2-hydroxy-N-phenylbenzylamine, with an aldehyde, such as benzaldehyde. rsc.orgresearchgate.netidexlab.com This reaction forms a benzoxazine monomer with a substituent at the 2-position of the oxazine ring, offering a route to tailor the properties of the final polymer. researchgate.netresearchgate.net

This synthetic versatility allows for the introduction of various functional groups into the benzoxazine structure, which in turn influences the characteristics of the cured polybenzoxazine thermoset. researchgate.net The ability to create these tailored monomers is a significant advantage, expanding the range of applications for polybenzoxazines in high-performance sectors. researchgate.net

Functional Materials Development

Beyond its role in forming the primary structure of polymers, this compound is utilized in the development of functional materials that impart specific properties to a host material, such as protection against degradation or providing color.

Use in Rubber Chemicals and UV Stabilizers

In the rubber industry, additives are crucial for controlling the vulcanization process and protecting the final product from degradation. Phenolic compounds can be used in rubber vulcanization. researchgate.net Specifically, secondary amines like 2-(dimethylaminomethyl)phenol are listed as potential components in rubber vulcanizing agent systems. google.com Given its structural similarity, this compound could function in related capacities, potentially influencing vulcanization speed and the properties of the cured rubber. google.com

In the context of polymer stabilization, both phenolic and amine structures are known to protect against degradation caused by heat and ultraviolet (UV) light. ifremer.fr UV stabilizers are critical additives that prevent polymers from cracking, changing color, and losing mechanical integrity upon exposure to light. specialchem.comsyensqo.com UV absorbers, a class of stabilizers, often contain hydroxyphenyl groups. hunan-chem.com For instance, 2-(2-hydroxyphenyl)-2H-benzotriazoles are a major class of UV absorbers. google.com The this compound structure, containing a hydroxyphenyl moiety, makes it a candidate for developing or acting as a UV stabilizer. These stabilizers can be chemically bound to the polymer backbone to prevent loss through volatilization or extraction. google.com

Pigments and Dyes Synthesis

The structural features of this compound, namely the aniline (B41778) and phenol (B47542) groups, make it a valuable precursor in the synthesis of dyes and pigments. libretexts.org Azo dyes, which constitute a significant portion of all synthetic colorants, are created through a coupling reaction between a diazonium salt and an aromatic compound like phenol or aniline. unb.caekb.eg

The synthesis process often begins with the diazotization of a primary aromatic amine (like aniline) to form a diazonium salt. libretexts.orgekb.eg This salt is then reacted with a coupling component, such as phenol dissolved in an alkaline solution. libretexts.org The presence of both the aniline and phenol functionalities within the this compound molecule provides reactive sites for such coupling reactions, making it a useful building block for producing colored azo compounds. ajchem-a.com Related secondary amines have been explicitly identified as important starting materials for the synthesis of azo dyes.

Antioxidant Applications in Polymer Systems